molecular formula C19H21NO2 B12866936 tert-Butyl (2-styrylphenyl)carbamate

tert-Butyl (2-styrylphenyl)carbamate

Cat. No.: B12866936
M. Wt: 295.4 g/mol
InChI Key: RQMLVXXQKRBKFA-BUHFOSPRSA-N
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Description

tert-Butyl (2-styrylphenyl)carbamate (CAS 1979149-13-7) is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . Its structure features a carbamate protecting group and a styryl moiety, making it a potential intermediate in organic synthesis and drug discovery research. Compounds with the tert-butyl carbamate (Boc) group are widely recognized as crucial building blocks in the pharmaceutical and agrochemical industries . The styrylphenyl group is a common structural element in compounds studied for various applications. As a specialized building block, this compound is valuable for researchers developing novel synthetic routes, particularly in constructing complex molecules. It is supplied for laboratory research applications only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C19H21NO2/c1-19(2,3)22-18(21)20-17-12-8-7-11-16(17)14-13-15-9-5-4-6-10-15/h4-14H,1-3H3,(H,20,21)/b14-13+

InChI Key

RQMLVXXQKRBKFA-BUHFOSPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-styrylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-styrylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-styrylphenyl)carbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the tert-butyl or styryl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of various substituted carbamates and phenyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2-styrylphenyl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-styrylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The tert-butyl carbamate group is a common motif in drug discovery due to its stability and ease of deprotection. However, substituents on the phenyl ring significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Carbamate Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Yield Reference
tert-Butyl (2-styrylphenyl)carbamate Styryl (C₆H₅-CH=CH-) at 2-position C₁₉H₂₁NO₂ 295.38 Conjugated system; hydrophobic >95% purity
tert-Butyl ((2-(Allyloxy)-5-fluorophenyl)cyclopropyl)methyl)carbamate Allyloxy, fluorine, cyclopropyl C₂₀H₂₆FNO₃ 347.43 Electron-withdrawing F; enhanced reactivity N/A
tert-Butyl (2-(4-sulfamoylphenoxy)ethyl)carbamate Sulfamoylphenoxy C₁₃H₂₀N₂O₅S 316.37 Hydrophilic; strong hydrogen bonding 35%
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 4-Chlorophenyl, amino C₁₃H₁₉ClN₂O₂ 270.76 Electron-withdrawing Cl; chiral center 95% purity
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate PEG-like chain C₁₁H₂₁NO₅ 247.29 Hydrophilic; improved solubility N/A

Key Observations :

  • Electron Effects : Styryl (conjugated π-system) and allyloxy/fluorine groups () enhance electrophilicity, whereas sulfamoyl () and chlorine () introduce electron-withdrawing effects, altering reaction kinetics.
  • Steric Hindrance : Cyclopropyl () and branched chains () reduce accessibility to active sites compared to the planar styryl group.
  • Solubility : PEG-like chains () increase hydrophilicity, contrasting with the hydrophobic styryl group, which may improve membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (2-styrylphenyl)carbamate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via carbamate protection of the amine group on the 2-styrylphenyl scaffold. A typical approach involves coupling tert-butoxycarbonyl (Boc) anhydride with the parent amine under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM at 0–25°C. Optimization includes controlling stoichiometry (1.2–1.5 eq Boc₂O), reaction time (4–12 hrs), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield (≥85%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and styryl aromatic protons (δ 6.5–7.5 ppm).
  • HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (if crystalline). Conflicting data between techniques should be addressed by repeating experiments under standardized conditions and cross-validating with alternative methods (e.g., IR for carbonyl stretch at ~1700 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings, based on its structural analogs?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.
  • Exposure Control : Monitor for respiratory irritation (use NIOSH-approved P95 respirators if dust/aerosols form).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 mins. Seek medical attention if irritation persists.
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids .

Advanced Research Questions

Q. How can diastereoselective control be achieved in the synthesis of this compound derivatives during functionalization reactions?

  • Methodological Answer : Diastereoselectivity in subsequent reactions (e.g., Michael additions or cyclizations) can be modulated using chiral auxiliaries or catalysts. For example, asymmetric organocatalysts (e.g., L-proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) may induce >90% de. Solvent polarity (e.g., DMF vs. toluene) and temperature (−20°C to 40°C) are critical parameters. Monitor selectivity via chiral HPLC or NOESY NMR .

Q. What strategies are recommended for resolving contradictory biological activity data observed in structure-activity relationship (SAR) studies of this carbamate derivative?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzyme inhibition + cell-based assays).
  • Dose-Response Curves : Ensure linearity (R² > 0.95) and test ≥10 concentrations to exclude false positives.
  • Metabolic Stability : Assess compound integrity in biological matrices (e.g., liver microsomes) to rule out artifactual results.
  • Computational Docking : Correlate activity trends with binding affinities predicted by molecular modeling .

Q. How does the electronic nature of substituents on the styryl moiety influence the compound's stability under various pH and temperature conditions?

  • Methodological Answer : Electron-withdrawing groups (e.g., NO₂, CF₃) on the styryl ring enhance Boc group hydrolysis under acidic conditions (pH < 4). Stability studies in buffers (pH 2–10, 25–60°C) show t½ values ranging from 2 hrs (pH 2) to >48 hrs (pH 7.4). Use Arrhenius plots (ln k vs. 1/T) to predict degradation kinetics. Protect light-sensitive styryl groups with amber glassware to prevent photodegradation .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity of this compound in novel coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for coupling reactions (e.g., Suzuki-Miyaura) using B3LYP/6-31G(d).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction barriers.
  • Machine Learning : Train models on existing carbamate reaction datasets to predict regioselectivity or byproduct formation. Validate predictions with small-scale exploratory experiments .

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